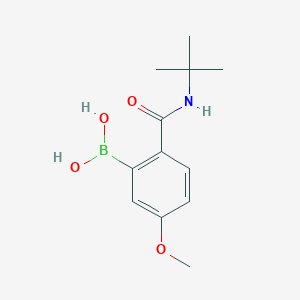

![molecular formula C20H14F2N4O2 B2382931 N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941959-13-3](/img/structure/B2382931.png)

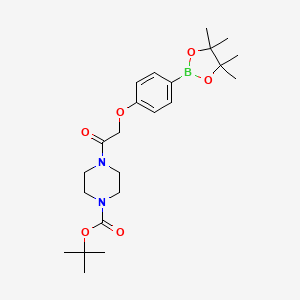

N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of organic compounds known as pyrazolopyridines, which are characterized by a pyrazole ring fused to a pyridine ring. Pyrazolopyridines are a type of heterocyclic aromatic organic compound and have been found in many important synthetic drug molecules .

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives often involves the introduction of functional groups to the pyrazole and pyridine rings . For example, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the pyrazolo[3,4-b]pyridine ring led to a large increase in biological activity .Molecular Structure Analysis

The molecular structure of pyrazolopyridines is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring . The exact structure of this compound would depend on the specific locations and orientations of the substituent groups.Chemical Reactions Analysis

The chemical reactions involving pyrazolopyridines would depend on the specific substituent groups present on the molecule. Generally, these compounds can undergo reactions typical of aromatic heterocycles .Aplicaciones Científicas De Investigación

Antiviral Applications

Many drugs, especially antiviral ones, have structural similarities with DNA bases such as adenine and guanine . Given the structural similarity of this compound to these bases, it could potentially be used in the development of antiviral drugs.

Anticancer Applications

The compound’s structural similarity to DNA bases also suggests potential applications in the development of anticancer drugs .

Antituberculosis Applications

Fused pyridine derivatives have been found in the structures of substances with antituberculosis activities . This suggests that the compound could potentially be used in the treatment of tuberculosis.

Antibacterial Applications

The compound could also have potential antibacterial applications, given that fused pyridine derivatives have been found in the structures of substances with antibacterial activities .

Antifungal Applications

Similarly, the compound could potentially be used in the development of antifungal drugs, as fused pyridine derivatives have been found in the structures of substances with antifungal activities .

Anti-inflammatory Applications

Fused pyridine derivatives have been found in the structures of substances with anti-inflammatory activities . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.

Antimalarial Applications

The compound could also have potential antimalarial applications, given that fused pyridine derivatives have been found in the structures of substances with antimalarial activities .

Improvement of Drug Properties

Another advantage of this group of compounds is their positive contribution to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into . This suggests that the compound could potentially be used to improve the properties of other drugs.

Mecanismo De Acción

Target of Action

Similar compounds have been found to target protein kinases . Protein kinases play a crucial role in cell signaling and regulation, making them important targets for therapeutic intervention.

Mode of Action

It’s known that compounds with similar structures can inhibit the carotenoid biosynthesis process, further blocking the photosynthesis process and causing plant death .

Result of Action

Similar compounds have shown inhibitory activity against protein kinases , which could lead to changes in cell signaling and potentially have therapeutic effects.

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N4O2/c1-11-17-18(27)14(20(28)24-12-7-8-15(21)16(22)9-12)10-23-19(17)26(25-11)13-5-3-2-4-6-13/h2-9,11,14,17,19,23,25H,10H2,1H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWLZQVDGNQSRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(NCC(C2=O)C(=O)NC3=CC(=C(C=C3)F)F)N(N1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2382850.png)

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2382852.png)

![3-(3-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382853.png)

![3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2382854.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2382855.png)

![2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2382861.png)

![N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2382863.png)

![(5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2382868.png)